4-(4-oxoquinazolin-3(4H)-yl)butanoic acid
Overview
Description
4-(4-oxoquinazolin-3(4H)-yl)butanoic acid (4-OQBA) is a novel synthetic organic compound of the quinazolinone class that has recently been studied for its potential applications in scientific research. 4-OQBA has been found to have a wide range of biochemical and physiological activities, and has been used in a variety of laboratory experiments.
Scientific Research Applications
Synthesis and Antimicrobial Activity
4-(4-oxo-3,4-dihydroquinazolin-2-yl) butanoic acid has been utilized in the synthesis of antimicrobial compounds by coupling with various peptides. These synthesized compounds exhibited antimicrobial activities against multiple bacterial strains, indicating the compound's potential as a building block for developing antimicrobial agents. The study also explored structure-activity relationships, providing insights into the influence of hydrophobicity, polarity, and peptide chain length on antimicrobial activity (G. Suresha, K. C. Prakasha, W. Kapfo, D. Gowda, 2010).
Anticancer and Anticonvulsant Activities
Quinazolinone derivatives, including those synthesized from 4-(4-oxoquinazolin-3(4H)-yl)butanoic acid, have shown significant potential in anticancer and anticonvulsant applications. Derivatives have been investigated for their selective anticancer activity, revealing that some compounds exhibit promising effects against cancer cell lines. Additionally, novel derivatives have demonstrated broad-spectrum antimicrobial activities, along with potent anticonvulsant effects, highlighting the compound's versatility in medicinal chemistry applications (A. Rajasekaran, V. Rajamanickam, S. Darlinquine, 2013).
Nanofluidic Device Applications
4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, a derivative of the compound , has been used to demonstrate the optical gating of synthetic ion channels in nanofluidic devices. This application showcases the potential of such compounds in developing advanced materials for controlled release, sensing, and information processing in nanostructured devices (Mubarak Ali, S. Nasir, P. Ramirez, et al., 2012).
Tyrosinase Inhibition for Cosmetic Applications
New derivatives of 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide have been synthesized and evaluated as potent tyrosinase inhibitors. These compounds exhibit lower IC50 values compared to standard inhibitors like kojic acid, indicating their potential use in cosmetic formulations to treat hyperpigmentation and for other skin care applications (Nilam C. Dige, Prasad G. Mahajan, H. Raza, et al., 2019).
properties
IUPAC Name |
4-(4-oxoquinazolin-3-yl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-11(16)6-3-7-14-8-13-10-5-2-1-4-9(10)12(14)17/h1-2,4-5,8H,3,6-7H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSMKDAFGDSYPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30360689 | |
Record name | 4-(4-oxoquinazolin-3(4H)-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30360689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-oxoquinazolin-3(4H)-yl)butanoic acid | |
CAS RN |
25818-89-7 | |
Record name | 4-Oxo-3(4H)-quinazolinebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25818-89-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-oxoquinazolin-3(4H)-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30360689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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